molecular formula C13H12O2 B8582335 4-cyclopropyl-2H-chromene-6-carbaldehyde

4-cyclopropyl-2H-chromene-6-carbaldehyde

Cat. No. B8582335
M. Wt: 200.23 g/mol
InChI Key: CFXDNMKWLVXHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-2H-chromene-6-carbaldehyde is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-2H-chromene-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-2H-chromene-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-cyclopropyl-2H-chromene-6-carbaldehyde

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-cyclopropyl-2H-chromene-6-carbaldehyde

InChI

InChI=1S/C13H12O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7-8,10H,2-3,6H2

InChI Key

CFXDNMKWLVXHDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CCOC3=C2C=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-cyclopropyl-2H-chromene-6-carboxylate (101 mg, 0.44 mmol) was dissolved in dichloromethane (4.40 mL), and cooled to −78° C. DIBAL-H (877 μL, 0.88 mmol) was added dropwise. The reaction mixture was stirred for 2 hours at −78° C. and warmed to room temperature. It was then quenched with methanol at room temperature and diluted with dichloromethane. The organic layer was washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was used directly in the next step. The crude alcohol was dissolved in dichloromethane (4.00 mL) and Dess-Martin periodinane (372 mg, 0.88 mmol) was added in one portion at room temperature. The mixture was stirred at room temperature for 1 hour and concentrated under vacuum on silica gel. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/Hexanes to afford the desired product as a colorless oil.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
877 μL
Type
reactant
Reaction Step Two
Quantity
372 mg
Type
reactant
Reaction Step Three

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